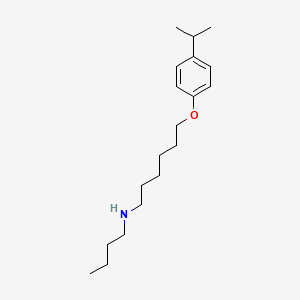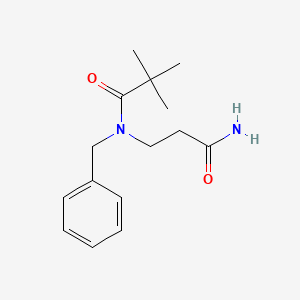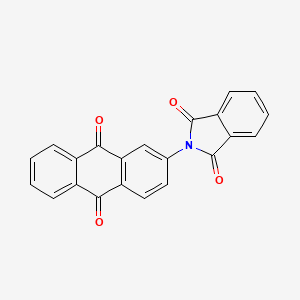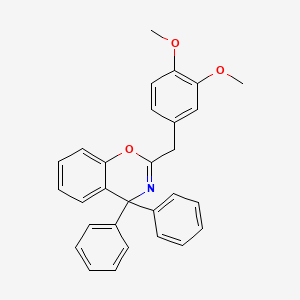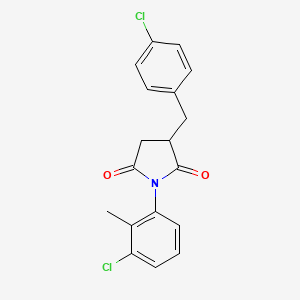
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, commonly known as CCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
CCMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCMP has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CCMP has also been studied for its potential use as an antifungal agent.
In material science, CCMP has been used as a building block for the synthesis of novel polymers. These polymers have shown promising properties for use in various applications, including drug delivery, tissue engineering, and sensors.
Wirkmechanismus
The mechanism of action of CCMP is not yet fully understood. It is believed that CCMP exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. CCMP has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
CCMP has been shown to have both biochemical and physiological effects. In vitro studies have shown that CCMP can induce apoptosis in cancer cells, while in vivo studies have shown that CCMP can inhibit tumor growth. CCMP has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
CCMP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anticancer activity has been well-established. However, CCMP also has some limitations. Its mechanism of action is not yet fully understood, and its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for research on CCMP. One area of research could be to further explore its mechanism of action and identify potential targets for its anticancer activity. Another area of research could be to optimize the synthesis method of CCMP to improve its yield and purity. Additionally, further studies are needed to fully characterize the toxicity profile of CCMP. Finally, CCMP could be further studied for its potential applications in material science, including the synthesis of novel polymers with unique properties.
Synthesemethoden
CCMP can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3-chloro-2-methylbenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with succinic anhydride to form the final product, CCMP.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFOGXZKJDUBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(8-benzyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B4936705.png)

![(1R*,2R*,4R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4936714.png)
![3-(4-chlorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4936715.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
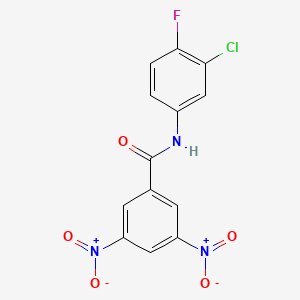

![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
